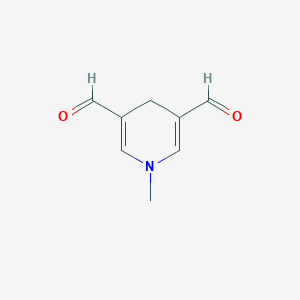
1-Methyl-1,4-dihydropyridine-3,5-dicarbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-1,4-dihydropyridine-3,5-dicarbaldehyde (MDPDA) is a chemical compound that has gained attention in the scientific community due to its potential applications in organic synthesis and as a building block in the development of new drugs. MDPDA is a versatile molecule that can be synthesized using a variety of methods.
Aplicaciones Científicas De Investigación
1-Methyl-1,4-dihydropyridine-3,5-dicarbaldehyde has been used in a variety of scientific research applications, including as a building block in the development of new drugs. 1-Methyl-1,4-dihydropyridine-3,5-dicarbaldehyde has been used to synthesize a variety of compounds, including pyridine derivatives, which have potential applications in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. 1-Methyl-1,4-dihydropyridine-3,5-dicarbaldehyde has also been used in the synthesis of fluorescent dyes, which have potential applications in imaging and diagnostic techniques.
Mecanismo De Acción
The mechanism of action of 1-Methyl-1,4-dihydropyridine-3,5-dicarbaldehyde is not well understood. However, studies have shown that 1-Methyl-1,4-dihydropyridine-3,5-dicarbaldehyde can inhibit the activity of enzymes involved in the synthesis of DNA and RNA, which may contribute to its potential applications in the treatment of cancer.
Efectos Bioquímicos Y Fisiológicos
1-Methyl-1,4-dihydropyridine-3,5-dicarbaldehyde has been shown to have a variety of biochemical and physiological effects. Studies have shown that 1-Methyl-1,4-dihydropyridine-3,5-dicarbaldehyde can inhibit the activity of enzymes involved in the synthesis of DNA and RNA, which may contribute to its potential applications in the treatment of cancer. 1-Methyl-1,4-dihydropyridine-3,5-dicarbaldehyde has also been shown to have antioxidant properties, which may contribute to its potential applications in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Methyl-1,4-dihydropyridine-3,5-dicarbaldehyde has several advantages for lab experiments, including its versatility as a building block in the development of new drugs and its potential applications in the synthesis of fluorescent dyes. However, 1-Methyl-1,4-dihydropyridine-3,5-dicarbaldehyde has several limitations, including its low solubility in water and its potential toxicity.
Direcciones Futuras
There are several future directions for research on 1-Methyl-1,4-dihydropyridine-3,5-dicarbaldehyde. One potential future direction is the development of new drugs based on 1-Methyl-1,4-dihydropyridine-3,5-dicarbaldehyde. Another potential future direction is the synthesis of new fluorescent dyes based on 1-Methyl-1,4-dihydropyridine-3,5-dicarbaldehyde. Additionally, further research is needed to understand the mechanism of action of 1-Methyl-1,4-dihydropyridine-3,5-dicarbaldehyde and its potential applications in the treatment of cancer and neurodegenerative diseases.
Métodos De Síntesis
1-Methyl-1,4-dihydropyridine-3,5-dicarbaldehyde can be synthesized using a variety of methods, including the Hantzsch reaction, the Paal-Knorr reaction, and the Biginelli reaction. The Hantzsch reaction involves the condensation of two molecules of acetaldehyde with one molecule of ethyl acetoacetate and one molecule of ammonia to form 1-Methyl-1,4-dihydropyridine-3,5-dicarbaldehyde. The Paal-Knorr reaction involves the cyclization of α,β-unsaturated ketones with ammonia to form 1-Methyl-1,4-dihydropyridine-3,5-dicarbaldehyde. The Biginelli reaction involves the condensation of an aldehyde, a β-ketoester, and urea to form 1-Methyl-1,4-dihydropyridine-3,5-dicarbaldehyde.
Propiedades
Número CAS |
113737-62-5 |
|---|---|
Nombre del producto |
1-Methyl-1,4-dihydropyridine-3,5-dicarbaldehyde |
Fórmula molecular |
C8H9NO2 |
Peso molecular |
151.16 g/mol |
Nombre IUPAC |
1-methyl-4H-pyridine-3,5-dicarbaldehyde |
InChI |
InChI=1S/C8H9NO2/c1-9-3-7(5-10)2-8(4-9)6-11/h3-6H,2H2,1H3 |
Clave InChI |
PNCONJULNSNYDQ-UHFFFAOYSA-N |
SMILES |
CN1C=C(CC(=C1)C=O)C=O |
SMILES canónico |
CN1C=C(CC(=C1)C=O)C=O |
Sinónimos |
3,5-Pyridinedicarboxaldehyde, 1,4-dihydro-1-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



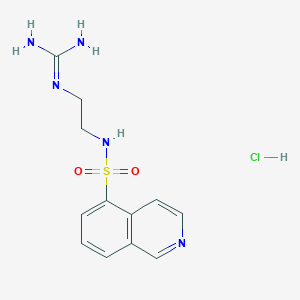
![1,8-Dimethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one](/img/structure/B43779.png)
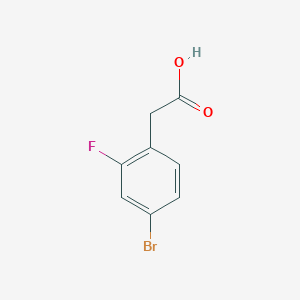
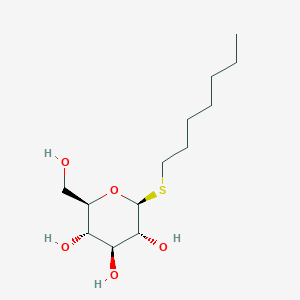
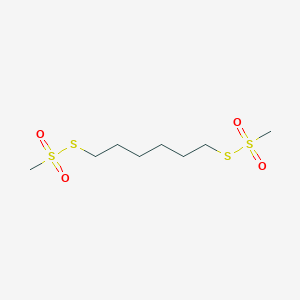
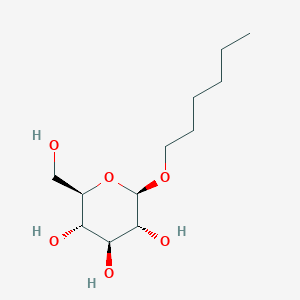
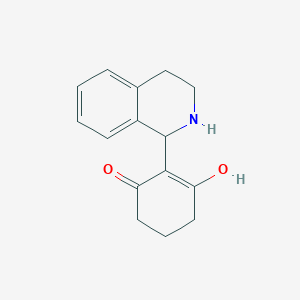
![[4,5-Diethoxy-2-(ethoxymethyl)oxan-3-yl] acetate](/img/structure/B43794.png)
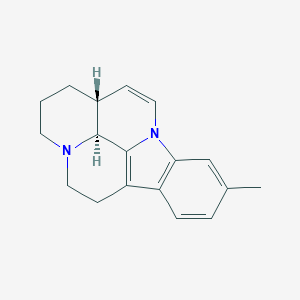
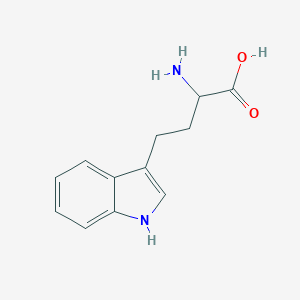
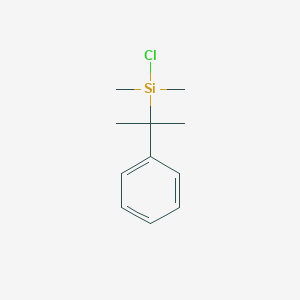
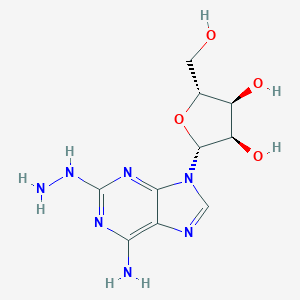
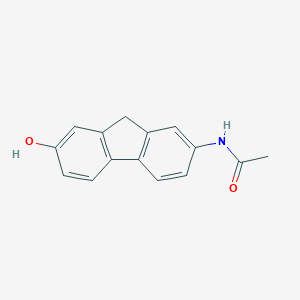
![[4-[[5-(Carboxymethyl)-2-hydroxyphenyl]diazenyl]phenyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B43806.png)